molecular formula C6H9N3O2S B8293753 N-methyl-N-(pyridin-2-yl)sulfamide

N-methyl-N-(pyridin-2-yl)sulfamide

Cat. No. B8293753
M. Wt: 187.22 g/mol
InChI Key: WDWJRGHLOPBZHT-UHFFFAOYSA-N
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Patent
US09394305B2

Procedure details

To a stirred solution of NaH (60%) (0.112 g, 2.78 mmol) in THF (6 ml), N-methylpyridin-2-amine (prepared by N-methylation of 2-aminopyridine) (0.3 g, 2.78 mmol) in THF (2 ml) was added and stirred for 1 h. To this a solution of Sulfamoyl chloride (0.32 g, 2.78 mmol) in THF (1 ml) was added and stirred for 2 h at RT. Reaction mass was quenched with methanol (0.6 ml) at ice cold condition and concentrated to dryness to get crude which was purified using neutral alumina column, eluent ethyl acetate in n-Hexane 0 to 85% to afford N-methyl-N-(pyridin-2-yl)sulfamide as off white solid (0.12 g, 23% yield)
Name
Quantity
0.112 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[S:11](Cl)(=[O:14])(=[O:13])[NH2:12]>C1COCC1>[CH3:3][N:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[S:11]([NH2:12])(=[O:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.112 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
CNC1=NC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h at RT
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched with methanol (0.6 ml) at ice cold condition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to get crude which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(S(=O)(=O)N)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.